2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c29-21(16-31-15-17-4-2-1-3-5-17)28-12-10-27(11-13-28)20-9-8-19(14-24-20)22-25-23(30-26-22)18-6-7-18/h1-5,8-9,14,18H,6-7,10-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMRAORLNRJQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CSCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the 1,2,4-oxadiazole ring.
Cyclopropyl substitution: The oxadiazole ring is then substituted with a cyclopropyl group using a cyclopropyl halide in the presence of a base.
Pyridine ring formation: The substituted oxadiazole is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.
Piperazine ring formation: The pyridine-oxadiazole intermediate is then reacted with piperazine under basic conditions to form the piperazine ring.
Benzylthio group addition: Finally, the piperazine derivative is reacted with benzylthiol in the presence of a suitable catalyst to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different molecular targets.
Materials Science: Its unique structure can be explored for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylthio group and the oxadiazole ring can interact with the active sites of these targets, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with analogs from the evidence:
Key Observations :
Oxadiazole Isomerism : The target compound’s 1,2,4-oxadiazole ring (vs. 1,3,4-oxadiazole in ) may confer distinct electronic properties. 1,2,4-Oxadiazoles are less common in drug design but offer greater metabolic resistance due to reduced susceptibility to enzymatic cleavage .
Substituent Effects: The cyclopropyl group in the target compound likely improves metabolic stability compared to the 4-chlorobenzyl group in , which may increase off-target interactions due to higher lipophilicity.
Hypothetical Pharmacological Implications
While experimental data for the target compound are absent, inferences can be drawn from structural analogs:
- Target Affinity : The pyridine-piperazine scaffold is prevalent in serotonin receptor modulators (e.g., aripiprazole derivatives). The acetyl group may fine-tune receptor binding kinetics .
- Solubility : The benzylsulfanyl group could reduce aqueous solubility compared to ’s triazole-pyrimidine system, which contains more hydrogen-bond acceptors.
- Toxicity : The absence of halogens (e.g., chlorine in ) in the target compound may lower hepatotoxicity risks.
Biological Activity
The compound 2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution reactions.
- Benzylsulfanyl Group Introduction : This step involves the use of benzyl chloride in the presence of a base to facilitate the reaction.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Antiviral Activity
Research indicates that oxadiazole derivatives exhibit antiviral properties. For instance, compounds related to oxadiazoles have shown effectiveness against hepatitis B virus (HBV), inhibiting viral antigen expression in a concentration-dependent manner without cytotoxic effects .
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activities against various pathogens. The presence of the oxadiazole ring enhances interaction with biological targets such as enzymes and receptors, potentially leading to inhibition of microbial growth.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation.
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The unique structural features allow it to bind to active sites on enzymes or receptors, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target functions.
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(benzylsulfanyl)-1,3,4-oxadiazole | Lacks piperazine and cyclopropyl groups | Limited antimicrobial activity |
| 5-(pyrrol-1-yl)-1,3,4-oxadiazole | Lacks benzylsulfanyl group | Moderate antiviral activity |
Case Studies and Research Findings
Several studies have explored the biological activities of related oxadiazole compounds:
- Antiviral Studies : A study found that certain oxadiazoles inhibited HBV with EC50 values comparable to existing treatments like lamivudine .
- Pesticidal Applications : Research on benzamides substituted with oxadiazoles revealed significant larvicidal activities against mosquito larvae .
- Fungicidal Activity : Compounds containing similar structures exhibited potent fungicidal effects against various fungal strains .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-(benzylsulfanyl)-1-{4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Cyclopropane-oxadiazole coupling : Formation of the 5-cyclopropyl-1,2,4-oxadiazole ring via [3+2] cycloaddition under controlled pH (4.6–6.5) using sodium acetate or ammonium acetate buffers .
- Piperazine-pyridine linkage : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyridinyl-piperazine moiety. Palladium catalysts (e.g., Pd/C) and polar aprotic solvents like dimethylformamide (DMF) are recommended .
- Benzylsulfanyl-ethanone conjugation : Thioether bond formation via nucleophilic substitution, requiring inert solvents (e.g., dichloromethane) and base catalysts (e.g., triethylamine) .
- Key Parameters : Temperature (60–100°C), reaction time (6–24 hours), and purification via column chromatography or recrystallization .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Confirm piperazine ring proton signals (δ 2.5–3.5 ppm) and benzylsulfanyl methylene protons (δ 4.0–4.5 ppm) .
- FT-IR : Detect C=O stretching (1650–1750 cm⁻¹) and oxadiazole C=N vibrations (1450–1550 cm⁻¹) .
- Chromatography :
- HPLC : Use a C18 column with methanol/buffer mobile phase (65:35) and UV detection at 254 nm to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 465.2 g/mol ± 0.5 Da) .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity against specific targets (e.g., enzymes, receptors)?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes. Optimize incubation time (30–60 minutes) and DMSO concentration (<1%) to avoid solvent interference .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCRs. Include negative controls (e.g., untransfected cells) to rule out nonspecific binding .
- Dose-Response Analysis :
- IC₅₀/EC₅₀ Determination : 8-point dilution series (0.1 nM–100 µM) with nonlinear regression modeling (e.g., GraphPad Prism) .
Q. How to resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Assay Variability :
- Control for buffer composition (e.g., divalent cations in kinase assays) and temperature (25°C vs. 37°C) .
- Structural Confounders :
- Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS to detect degradation products .
- Functional Group Interactions :
- Use alanine-scanning mutagenesis on target proteins to identify critical binding residues for the oxadiazole and benzylsulfanyl groups .
Q. What strategies are recommended to assess the compound’s environmental impact and biodegradation?
- Methodological Answer :
- Environmental Fate Studies :
- Hydrolysis : Incubate in buffers (pH 4–9) at 25°C and 50°C. Monitor degradation via HPLC .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify byproducts .
- Ecotoxicology :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ testing with OECD guidelines .
- Soil Microbial Activity : Measure CO₂ evolution in OECD 307 assays to assess biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
